Oxime Ester Anti-Candida Activity vs Fluconazole
The oxime ester derivative (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime (Compound 5j), synthesized from the ketone analog of 3-(1H-imidazol-1-yl)-1-phenylpropan-1-amine, exhibited an MIC value of 0.0054 µmol/mL against Candida albicans clinical isolates [1]. This potency is >300-fold superior to fluconazole (MIC > 1.6325 µmol/mL) and approximately 3.5-fold more potent than miconazole (MIC = 0.0188 µmol/mL) in the same assay [1]. Another oxime derivative, ({(1E)-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]amino}oxy)(4-nitrophenyl)methanone (Compound 4), showed MIC = 0.6862 µmol/mL, nearly 5-fold more potent than fluconazole (MIC = 3.265 µmol/mL) on clinical C. albicans isolates [2]. While these data are from the ketone-derived oxime esters, the 3-(1H-imidazol-1-yl)-1-phenylpropan-1-amine scaffold is the essential synthetic precursor for accessing this chemotype, and the amine handle enables distinct derivatization pathways (reductive amination, amide coupling, sulfonamide formation) not available from the ketone alone.
| Evidence Dimension | In vitro anti-Candida albicans activity (MIC) |
|---|---|
| Target Compound Data | Derivative 5j: MIC = 0.0054 µmol/mL; Derivative 4: MIC = 0.6862 µmol/mL |
| Comparator Or Baseline | Fluconazole: MIC > 1.6325 µmol/mL [1]; MIC = 3.265 µmol/mL [2]; Miconazole: MIC = 0.0188 µmol/mL [1] |
| Quantified Difference | Derivative 5j is >302-fold more potent than fluconazole and 3.5-fold more potent than miconazole; Derivative 4 is ~4.8-fold more potent than fluconazole |
| Conditions | Broth microdilution assay against clinical isolates of Candida albicans; Molecules 2013, 18(10):12208-12221; Bangladesh J Pharmacol 2014, 9:10-15 |
Why This Matters
The scaffold enables access to antifungal derivatives with potency orders of magnitude beyond current clinical azoles, making it a strategic procurement choice for antifungal lead optimization programs targeting fluconazole-resistant Candida.
- [1] Attia MI, Zakaria AS, Almutairi MS, Ghoneim SW. In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters. Molecules. 2013;18(10):12208-12221. doi:10.3390/molecules181012208 View Source
- [2] Attia MI, Ghabbour HA, Zakaria AS, Fun HK. In vitro anti-Candida activity and single crystal X-ray structure of ({(1E)-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]amino}oxy)(4-nitrophenyl)methanone. Bangladesh J Pharmacol. 2014;9(1):10-15. doi:10.3329/bjp.v9i1.16990 View Source
